2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a nitro group, and a chloro substituent
Scientific Research Applications
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential as an antimicrobial agent, anticancer agent, and enzyme inhibitor. The presence of the nitro group and benzothiazole ring makes it a candidate for drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Chlorination: The nitrated benzothiazole is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Amidation: Finally, the chlorinated benzothiazole is reacted with 5-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the processes to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide varies depending on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways or proteins involved in cell proliferation.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding or catalysis.
Comparison with Similar Compounds
2-chloro-N-(1,3-benzothiazol-2-yl)-5-nitrobenzamide: Lacks the dimethyl substituents on the benzothiazole ring.
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-benzamide: Lacks the nitro group on the benzamide ring.
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylbenzamide: Has a methyl group instead of a nitro group on the benzamide ring.
Uniqueness: The presence of both the nitro group and the dimethyl-substituted benzothiazole ring in 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide imparts unique chemical and biological properties. The nitro group enhances its potential as an antimicrobial and anticancer agent, while the dimethyl groups may influence its solubility and reactivity.
Properties
IUPAC Name |
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-8-5-13-14(6-9(8)2)24-16(18-13)19-15(21)11-7-10(20(22)23)3-4-12(11)17/h3-7H,1-2H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBTZAVMNQQWRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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